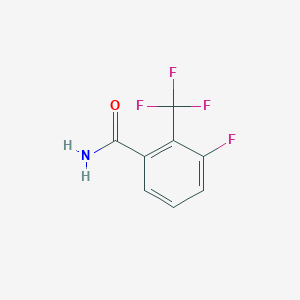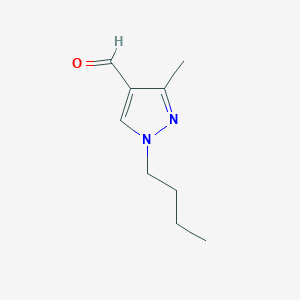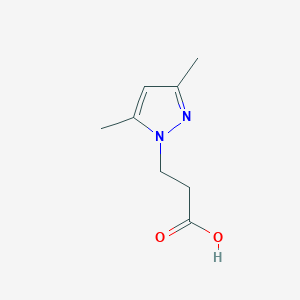
3-氟-2-(三氟甲基)苯甲酰胺
描述
3-Fluoro-2-(trifluoromethyl)benzamide is an aromatic amide with the molecular formula C8H5F4NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.
科学研究应用
3-Fluoro-2-(trifluoromethyl)benzamide has several scientific research applications:
作用机制
Target of Action
Molecules with a -cf3 group, similar to 3-fluoro-2-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that benzylic halides, which are structurally similar to 3-fluoro-2-(trifluoromethyl)benzamide, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Molecules with a -cf3 group have been associated with key hydrogen bonding interactions with proteins, affecting the pka of the cyclic carbamate .
Pharmacokinetics
The molecular weight of 3-fluoro-2-(trifluoromethyl)benzamide is 20713 , which may influence its bioavailability.
Result of Action
Molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
生化分析
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it enhances drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can interact with proteins involved in cellular signaling pathways, potentially affecting their function and activity.
Cellular Effects
The effects of 3-Fluoro-2-(trifluoromethyl)benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion of a trifluoromethyl group in the compound’s structure has been shown to increase the potency of inhibiting 5-hydroxytryptamine uptake by six-fold compared to non-fluorinated analogs . This indicates that 3-Fluoro-2-(trifluoromethyl)benzamide can significantly impact neurotransmitter regulation and other cellular processes.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(trifluoromethyl)benzamide exerts its effects through various binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound’s interaction with reverse transcriptase involves hydrogen bonding that stabilizes the enzyme-inhibitor complex, thereby inhibiting the enzyme’s activity . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can alter gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-(trifluoromethyl)benzamide can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to 3-Fluoro-2-(trifluoromethyl)benzamide can lead to changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-(trifluoromethyl)benzamide in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, 3-Fluoro-2-(trifluoromethyl)benzamide can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
3-Fluoro-2-(trifluoromethyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, enhancing its interaction with metabolic enzymes and affecting the overall metabolic balance within cells . These interactions can lead to changes in metabolite levels and alterations in cellular energy production.
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-(trifluoromethyl)benzamide is transported and distributed through specific transporters and binding proteins. The compound’s fluorinated structure allows it to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can accumulate in specific tissues, depending on its binding affinity to tissue-specific proteins.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-(trifluoromethyl)benzamide is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for the compound’s activity and function, as they determine its interaction with target biomolecules and its overall impact on cellular processes.
准备方法
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide can be achieved through several routes. One common method involves the acylation of 3-fluoro-2-(trifluoromethyl)benzoic acid with ammonia or an amine . Another method includes the fluorination and cyano substitution of 2,3-dichlorotrifluorotoluene, followed by hydrogenation dechlorination and hydrolysis . Industrial production methods often focus on optimizing yield and purity, using catalysts and specific reaction conditions to achieve high efficiency .
化学反应分析
3-Fluoro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
3-Fluoro-2-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-Fluoro-3-(trifluoromethyl)benzamide: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.
2-(Trifluoromethyl)benzamide: Lacks the additional fluorine atom, which can affect its chemical behavior and applications.
The uniqueness of 3-Fluoro-2-(trifluoromethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSVMLIHCECTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379214 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287398-80-5 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)





![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)




![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


